[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
Properties
Molecular Formula |
C11H16Cl2N2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16Cl2N2/c1-15(2)7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,6-8H2,1-2H3 |
InChI Key |
LACBMRGGBAWVQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structural Differences : BD 1047 features a 3,4-dichlorophenyl substitution (vs. 2,3-dichloro in the target compound) and an ethyl linker instead of a benzyl group. The dihydrobromide salt form enhances solubility.
- Pharmacological Relevance : BD 1047 is a σ-1 receptor antagonist with demonstrated neuroprotective effects in preclinical models . The 3,4-dichloro configuration may favor stronger σ-1 affinity compared to 2,3-dichloro isomers due to optimized steric and electronic interactions.
ACI-INT-1459 (N-(2,3-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)aminoethyl]ethane-1,2-diamine)
- Structural Differences: ACI-INT-1459 contains dual 2,3-dichlorophenyl groups and an ethylenediamine backbone, contrasting with the single benzyl and dimethylaminoethyl groups in the target compound.
- Biological Implications: The dual dichlorophenyl groups may enhance receptor avidity but reduce selectivity.
- Synthetic Complexity : The additional dichlorophenyl group and ethylenediamine structure likely make ACI-INT-1459 synthetically more challenging than the target compound.
[(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine
- Structural Differences : This analog substitutes 3-chloro and 2-fluoro groups for the target’s 2,3-dichloro configuration. Fluorine’s electronegativity and smaller atomic radius may alter metabolic stability and binding kinetics.
[(2,3-Dimethoxyphenyl)methyl][2-(Dimethylamino)-3-methylbutyl]amine
- Structural Differences : Methoxy groups replace chlorine atoms, introducing electron-donating effects. The 3-methylbutyl chain adds steric bulk.
- Functional Implications : Methoxy groups reduce electrophilicity, possibly decreasing covalent binding to proteins. The extended alkyl chain may hinder receptor access but improve lipid solubility .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Substituent Position : 2,3-Dichloro substitution in the target compound may offer a balance between σ-receptor affinity and metabolic stability compared to 3,4-dichloro isomers (e.g., BD 1047) .
- Backbone Flexibility : Ethylenediamine (ACI-INT-1459) and phenethyl () backbones demonstrate divergent pharmacokinetic profiles, with benzyl groups favoring CNS targeting.
- Halogen Effects : Chlorine’s electron-withdrawing nature enhances stability, while fluorine in ’s compound improves bioavailability .
Biological Activity
The compound [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine , also known as BD1047, is a derivative of phenylalkylamines that has garnered attention for its biological activities, particularly its interaction with sigma receptors. This article reviews the biological activity of BD1047, focusing on its mechanisms, potential therapeutic applications, and associated cytotoxicity.
BD1047 has been identified as a selective sigma receptor ligand. It binds with high affinity to sigma-1 receptors, which are implicated in various neurobiological processes. Research indicates that BD1047 can attenuate dystonic postures and orofacial dyskinesias induced by other sigma receptor ligands, such as haloperidol . This suggests a potential therapeutic role in managing movement disorders associated with antipsychotic medications.
Table 1: Binding Affinity of BD1047 to Sigma Receptors
Neuroprotective Properties
In vivo studies have shown that BD1047 does not exhibit neurotoxicity under specific conditions. Rats treated with BD1047 displayed a decrease in sigma-1 receptor binding without significant cytotoxic effects, suggesting that the compound may act as a partial agonist rather than inducing harmful cellular changes . Histological examinations confirmed the absence of cytotoxicity, ruling out receptor down-regulation due to cell death.
Cytotoxicity Studies
Despite its therapeutic potential, some studies have indicated that BD1047 may exhibit weak cytotoxic effects in cell cultures. For instance, cytotoxicity assays conducted on HepG2 cell lines revealed a decrease in cell survival rates at higher concentrations . This highlights the importance of dose management when considering BD1047 for therapeutic use.
Table 2: Cytotoxicity of BD1047 in HepG2 Cell Lines
Case Studies and Research Findings
Several studies have explored the pharmacological properties of BD1047. A notable study demonstrated its efficacy in reducing haloperidol-induced dyskinesias in animal models, suggesting its utility in treating side effects associated with antipsychotic drugs . Additionally, research into the synthesis of related compounds has shown that modifications to the amine structure can enhance biological activity and reduce toxicity .
Q & A
Q. What are the recommended synthetic routes for [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, and what key intermediates should be monitored?
The synthesis typically involves nucleophilic substitution or reductive amination. A plausible route starts with reacting 2,3-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates include the benzyl chloride precursor and the free amine intermediate. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track the formation of the Schiff base (if applicable) and final product. Impurities like unreacted starting materials or dimerization byproducts (e.g., bis-alkylated amines) should be identified using mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to 2,3-dichloro substitution) and signals from the dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂). The methylene bridge (Ar–CH₂–N) appears as a triplet near δ 3.5 ppm.
- IR : Stretching vibrations for C–Cl (550–650 cm⁻¹) and N–H (3300–3500 cm⁻¹, if primary/secondary amine).
- MS : Molecular ion peak matching the molecular weight (C₁₁H₁₄Cl₂N₂, ~261.15 g/mol) and fragmentation patterns (e.g., loss of Cl or dimethylamine) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Avoid exposure to moisture or acids, as the dimethylamino group may release toxic dimethylamine.
- Dispose of waste via approved chemical disposal services, as chlorinated aromatic amines pose environmental risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when confirming the structure, particularly regarding rotational isomers?
Rotational isomerism in the dimethylamino group or flexibility of the ethylamine chain can cause split/ambiguous NMR signals. Strategies include:
- Variable Temperature NMR : Cool the sample to –40°C to slow bond rotation and resolve splitting.
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the aromatic protons and methylene groups.
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted spectra for different conformers .
Q. What experimental strategies are recommended for optimizing reaction yields in the presence of competing side reactions involving the dimethylamino group?
- Controlled Reagent Addition : Slowly add the benzyl chloride precursor to avoid excess alkylation of the dimethylamino group.
- Protection/Deprotection : Temporarily protect the amine using a tert-butoxycarbonyl (Boc) group, then deprotect post-reaction.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems, reducing side reactions .
Q. How does the electronic environment of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing Cl substituents decrease electron density on the aromatic ring, activating the benzyl position for nucleophilic attack. Hammett substituent constants (σmeta = 0.37 for Cl) predict enhanced electrophilicity, favoring SN2 mechanisms. Kinetic studies (e.g., varying solvents like DMF vs. THF) can quantify this effect. X-ray crystallography of intermediates may reveal steric effects from the dichloro substitution .
Q. What in vitro assays are suitable for investigating the biological activity of this compound, and how should controls be designed?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to test affinity. Include controls with known antagonists (e.g., haloperidol) to validate specificity.
- Cytotoxicity Screening : Treat cell lines (e.g., HEK293) with varying concentrations (1–100 µM) and measure viability via MTT assays. Compare with vehicle (DMSO) and positive controls (e.g., staurosporine).
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. Use chlorpromazine as a reference for amine metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
